molecular formula C7H8BFO3 B130521 3-Fluoro-4-methoxyphenylboronic acid CAS No. 149507-26-6

3-Fluoro-4-methoxyphenylboronic acid

Cat. No. B130521
M. Wt: 169.95 g/mol
InChI Key: IILGLPAJXQMKGQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It is used in various chemical reactions and has varying amounts of anhydride .


Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxyphenylboronic acid involves several steps. It has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, Ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors, and Rhodium catalyzed cyanation .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxyphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a methoxy group .


Chemical Reactions Analysis

3-Fluoro-4-methoxyphenylboronic acid participates in various chemical reactions. It has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, Ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors, and Rhodium catalyzed cyanation .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxyphenylboronic acid has a molecular weight of 169.95 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 318.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

  • Fluorescence Quenching Studies The fluorescence quenching of boronic acid derivatives, including 3-Fluoro-4-methoxyphenylboronic acid, has been studied using steady-state fluorescence measurements. The findings indicate a static quenching mechanism in the systems studied, providing insights into the chemical interactions and behavior of these compounds under various conditions (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Hybrid Nanomaterials Characterization 3-Fluoro-4-methoxyphenylboronic acid has been used in the preparation of chiral BINOL derivatives, immobilized onto multiwalled carbon nanotubes. This application demonstrates its utility in creating hybrid materials for potential use in catalysis and material science (Monteiro et al., 2015).

  • Antifungal Activity Derivatives of phenylboronic acids, including fluoro-formylphenylboronic acids, have shown significant antifungal activity against various fungal strains. These compounds provide a basis for developing new antifungal agents with potential applications in medicine and agriculture (Borys et al., 2019).

  • Supramolecular Chemistry Boronic acids, including 3-Fluoro-4-methoxyphenylboronic acid, play a role in the design and synthesis of supramolecular assemblies. These compounds have been used to form complexes through hydrogen bonding, offering potential applications in the field of molecular recognition and self-assembling materials (Pedireddi & Seethalekshmi, 2004).

  • Enzyme-free Glucose Sensing A study on electropolymerized monomers, including ones bearing fluoro-containing phenylboronic acid like 3-Fluoro-4-methoxyphenylboronic acid, shows their application in enzyme-free glucose sensing. This has implications for developing new, more efficient glucose sensors, especially for diabetic care (Bao et al., 2021).

  • Experimental Oncology Phenylboronic acid and benzoxaborole derivatives, including fluoro-formylphenylboronic acids, have been studied for their antiproliferative potential against cancer cell lines. They show promise as anticancer agents, indicating a new class of compounds for experimental oncology (Psurski et al., 2018).

  • Spectroscopic Studies and Adsorption Mechanism Spectroscopic studies, including infrared and Raman spectroscopy, have been conducted on 3-Fluoro-4-methoxyphenylboronic acid and its analogs. These studies provide insights into the adsorption mechanisms and molecular interactions of these compounds, which are important for various applications in chemistry and materials science (Piergies et al., 2013).

  • Fructose Reduction in Food Matrices Boronic acids, including specific substituted phenylboronic acids, have been explored for the specific reduction of fructose in food matrices, such as fruit juice. This research could lead to new methods for modifying sugar content in foods, with potential health benefits (Pietsch & Richter, 2016).

Future Directions

The future directions for 3-Fluoro-4-methoxyphenylboronic acid could involve its use in the development of novel biologically active compounds, such as terphenyls . It could also be used in Suzuki coupling using microwave and triton B catalyst .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILGLPAJXQMKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871844
Record name (3-Fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxyphenylboronic acid

CAS RN

149507-26-6
Record name 3-Fluoro-4-methoxybenzeneboronic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-4-methoxyphenylboronic acid
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Record name 3-Fluoro-4-methoxybenzeneboronic acid
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Synthesis routes and methods I

Procedure details

Then, 9.6 g of magnesium was added to 230 ml of THF, and the solution thus formed was slowly added dropwise with 70.9 g of the 4-bromo-2-fluoroanisole obtained by the procedure mentioned above to prepare a Grignard reagent. The reagent was added dropwise to a mixture of 123.8 g of triisopropyl borate and 391 ml of THF at a temperature of -60° C. to -50° C. with stirring. After the dropping of the reagent was finished, the solution was subjected to reaction at an ambient temperature for 2 hours, added with 242 ml of a 1N-aqueous hydrochloric acid solution, subjected to further reaction for 1 hour, extracted with an ether, washed with water, and concentrated under a reduced pressure to obtain 46.2 g of 4-methoxy-3-fluorobenzene boronic acid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
70.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
123.8 g
Type
reactant
Reaction Step Four
Name
Quantity
391 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared by reacting 4-bromo-2-fluoroanisole (10 g, 0.049 mol) with n-butyl lithium (23.4 mL of 2.5 M solution in hexane, 0.059 mol) followed by triisopropyl borate (45.2 mL, 36.9 g, 0.196 mol) according to method F to yield 7.1 g (85.2%) of a white solid-MS (ESI) m/z 169 (M−H)−: 1H NMR (DMSO-d6): δ 3.84 (3H, s), 7.10-7.16 (1H, m), 7.51-7.60 (2H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
45.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared by reacting 4-bromo-2-fluoroanisole (10 g, 0.049 moles) with n-butyl lithium (23.4 mL of 2.5 M solution in hexane, 0.059 moles) followed by triisopropyl borate (45.2 mL, 36.9 g, 0.196 moles) according to Method A to yield 7.1 g (85.2%) of a white solid: MS (ESI) m/z 169 (M−H)−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
45.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
S Luliński, J Serwatowski, A Zaczek - 2006 - Wiley Online Library
… In this case, we found that fluorine outperforms the methoxy group in its meta-directing ability as the major product 2,5-dibromo-3-fluoro-4-methoxyphenylboronic acid 20 was …
F Minutolo, S Bertini, C Granchi… - Journal of medicinal …, 2009 - ACS Publications
… (17) was submitted to a Pd-catalyzed cross coupling reaction with either 4-methoxyphenylboronic acid to give biaryl derivative 18, or with 3-fluoro-4-methoxyphenylboronic acid, for the …
Number of citations: 54 pubs.acs.org
CC Hsieh, HY Lee, CY Nien, CC Kuo, CY Chang… - Molecules, 2011 - mdpi.com
… chlorination by reacting with m-CPBA and POCl 3 to afford compound 18, followed by reaction of the latter with 4-methoxy-phenylboronic acid or 3-fluoro-4-methoxyphenylboronic acid …
Number of citations: 4 www.mdpi.com
ND D'Angelo, SF Bellon, SK Booker… - Journal of medicinal …, 2008 - ACS Publications
… Bromination, followed by a Suzuki coupling with 3-fluoro-4-methoxyphenylboronic acid that used the palladium-S-Phos complex afforded bicycle 10. (32) O-demethylation, followed by …
Number of citations: 96 pubs.acs.org
AL Gerten, LM Stanley - Tetrahedron Letters, 2016 - Elsevier
… In contrast, the addition of an electronically similar arylboronic acid, 3-fluoro-4-methoxyphenylboronic acid, led to the formation of 3o in high yield. …
Number of citations: 12 www.sciencedirect.com
B Ringstrand, J Vroman, D Jensen, A Januszko… - Liquid …, 2005 - Taylor & Francis
… This was obtained in 88% yield as described for 7a using iodide 6 and 3‐fluoro‐4‐methoxyphenylboronic acid Citation28. H NMR δ 0.90 (t, J = 6.9 Hz, 3H), 0.98–1.15 (m, 2H), 1.17–…
Number of citations: 24 www.tandfonline.com
AA Kadam - 2017 - search.proquest.com
… (2l): Prepared according to General Procedure C from 3-(4methoxyphenyl)cyclohex-2-en-1-one 1a (60.7 mg, 0.300 mmol) and 3fluoro-4-methoxyphenylboronic acid (153 mg, 0.900 …
Number of citations: 4 search.proquest.com
G Bononi, C Granchi, M Lapillo, M Giannotti… - European journal of …, 2018 - Elsevier
… were subjected to a Pd-catalyzed cross-coupling reaction under classical Suzuki conditions [21], with the appropriate arylboronic acid: 3-fluoro-4-methoxyphenylboronic acid for …
Number of citations: 33 www.sciencedirect.com
S Bertini, A De Cupertinis, C Granchi, B Bargagli… - European journal of …, 2011 - Elsevier
… an aqueous base and conventional heating at 100 C overnight) in the presence of 1.2 equivalent of the boronic acid, 4-methoxyphenylboronic or 3-fluoro-4-methoxyphenylboronic acid, …
Number of citations: 34 www.sciencedirect.com
YA Al-Soud, NA Al-Masoudi, HH Al-Suod… - … für Naturforschung B, 2012 - degruyter.com
The development of new HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) offers the possibility of generating structures of increased potency. To this end, a series of 1-(1-…
Number of citations: 6 www.degruyter.com

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